2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol
Description
2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol characterized by a branched aliphatic chain and a 4-iso-propylphenyl aromatic substituent. Its molecular formula is C₁₄H₂₀O, with a molecular weight of 204.32 g/mol. The hydroxyl group is positioned on the second carbon of the butanol backbone, rendering it a sterically hindered tertiary alcohol.
Properties
IUPAC Name |
3-methyl-2-(4-propan-2-ylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10(2)12-6-8-13(9-7-12)14(5,15)11(3)4/h6-11,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVLKOZMSQVURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of 4-iso-propylphenol with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with 3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)
Molecular Formula : C₁₁H₁₆O
Molecular Weight : 164.24 g/mol
Key Differences :
- Alcohol Position : The hydroxyl group in 3-Methyl-2-phenylbutan-1-ol is primary (position 1), whereas the target compound features a tertiary alcohol (position 2). Primary alcohols are more acidic and reactive in oxidation reactions (e.g., forming aldehydes or carboxylic acids), while tertiary alcohols are less reactive due to steric hindrance .
- Substituent Effects : The phenyl group in 3-Methyl-2-phenylbutan-1-ol lacks the iso-propyl branch present in the target compound. This reduces lipophilicity and may lower boiling points compared to the bulkier target molecule.
Implications :
Comparison with 2-(3-iso-Propoxyphenyl)-3-methyl-butan-2-ol (CAS 1443355-42-7)
Molecular Formula : C₁₄H₂₂O₂
Molecular Weight : 222.32 g/mol
Key Differences :
- Aromatic Substituent: The target compound has a 4-iso-propylphenyl group, while this analog features a 3-iso-propoxyphenyl group.
Implications :
Physical Properties
- Boiling Point : Tertiary alcohols generally exhibit higher boiling points than primary alcohols due to increased molecular weight and branching. The iso-propylphenyl group in the target compound may further elevate boiling points compared to simpler phenyl analogs.
- Solubility : The target compound’s lipophilic iso-propylphenyl group likely reduces water solubility, making it more compatible with organic solvents or lipid-based formulations.
Data Table: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alcohol Type | Key Substituent | Notable Properties |
|---|---|---|---|---|---|
| 2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol | C₁₄H₂₀O | 204.32 | Tertiary | 4-iso-propylphenyl | High lipophilicity, low reactivity |
| 3-Methyl-2-phenylbutan-1-ol | C₁₁H₁₆O | 164.24 | Primary | Phenyl | Higher reactivity, lower stability |
| 2-(3-iso-Propoxyphenyl)-3-methyl-butan-2-ol | C₁₄H₂₂O₂ | 222.32 | Tertiary | 3-iso-propoxyphenyl | Moderate polarity, ether linkage |
Biological Activity
2-(4-iso-Propylphenyl)-3-methyl-butan-2-ol, often referred to as a phenolic compound, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and therapeutic effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a branched alkyl chain attached to a phenolic group. This structure is crucial in determining its biological activity, particularly its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microbial strains. Studies have shown that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : In vitro studies have demonstrated the efficacy of this compound against common fungal pathogens, suggesting its potential use in treating fungal infections.
- Therapeutic Effects : Preliminary research indicates that this compound may have therapeutic applications, particularly in the development of new pharmaceuticals aimed at treating infectious diseases.
Antimicrobial Studies
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Pseudomonas aeruginosa | 128 µg/mL | 10 |
These findings suggest that the compound exhibits varying levels of activity against different bacterial strains, with Staphylococcus aureus being the most susceptible.
Antifungal Activity
In another study focused on antifungal properties, the compound was tested against Candida albicans. The results indicated an MIC of 16 µg/mL, demonstrating potent antifungal activity. The study concluded that this compound could be a promising candidate for antifungal drug development.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with microbial cell membranes, leading to increased permeability and ultimately cell death. Additionally, it may inhibit specific enzymes critical for microbial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
